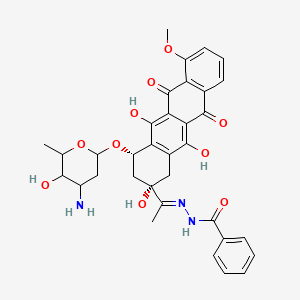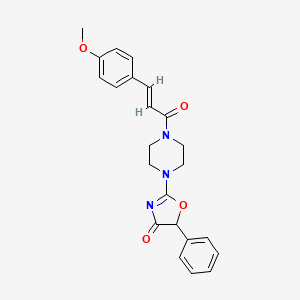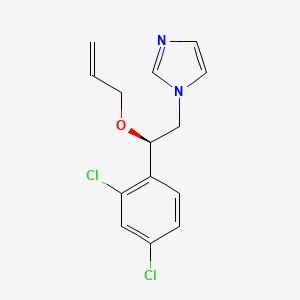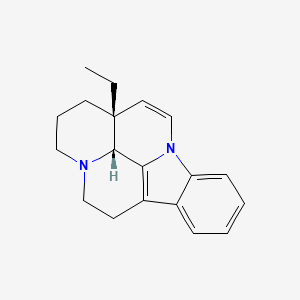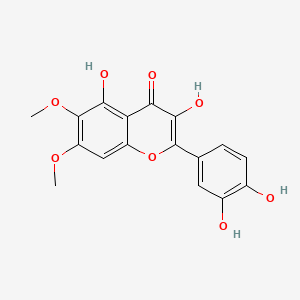
木香素
描述
Eupatolitin is a chemical compound classified as an O-methylated flavonol, a type of flavonoid. It is known for its presence in certain plants such as Brickellia veronicaefolia and Ipomopsis aggregata. Eupatolitin is characterized by its molecular formula C17H14O8 and a molar mass of 346.29 g/mol .
科学研究应用
Eupatolitin has several scientific research applications:
Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
Eupatolitin, also known as Eupatoletin, is a flavonol compound isolated from Eupatorium ligustrinum D.C . It is an O-methylated flavonol, a type of flavonoid . This article will cover the mechanism of action of Eupatolitin, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that eupatolitin exhibits various pharmacological properties, including anti-cancer, anti-oxidant, and anti-inflammatory effects . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is suggested that the structure of Eupatolitin could be optimized to synthesize derivatives to enhance its efficacy, minimize toxicity, and optimize absorption characteristics .
Result of Action
Eupatolitin is known for its pharmacological properties, including anti-cancer, anti-oxidant, and anti-inflammatory effects . These effects suggest that Eupatolitin may induce changes at the molecular and cellular levels, potentially influencing cell proliferation, oxidative stress responses, and inflammatory pathways.
生化分析
Biochemical Properties
Eupatoletin plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, eupatoletin has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, eupatoletin can bind to proteins involved in cell signaling, modulating their activity and influencing cellular responses.
Cellular Effects
Eupatoletin exerts several effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Eupatoletin can activate or inhibit specific signaling pathways, leading to changes in gene expression that promote cell survival and reduce inflammation . Furthermore, eupatoletin affects cellular metabolism by enhancing the activity of enzymes involved in energy production and reducing oxidative damage to cellular components.
Molecular Mechanism
The molecular mechanism of eupatoletin involves its interaction with various biomolecules. Eupatoletin can bind to specific proteins and enzymes, altering their activity. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . By inhibiting these kinases, eupatoletin can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, eupatoletin can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eupatoletin can change over time. Eupatoletin is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, eupatoletin may undergo degradation, leading to a reduction in its biological activity. Long-term studies have shown that eupatoletin can have sustained effects on cellular function, including the modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of eupatoletin vary with different dosages in animal models. At low doses, eupatoletin has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, eupatoletin can have toxic effects, including liver damage and disruption of normal cellular function . Threshold effects have been observed, where the beneficial effects of eupatoletin are maximized at specific dosages, beyond which adverse effects become more prominent.
Metabolic Pathways
Eupatoletin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in energy production and antioxidant defense . Eupatoletin has been shown to enhance the activity of enzymes such as superoxide dismutase and catalase, which play a crucial role in detoxifying reactive oxygen species . Additionally, eupatoletin can affect metabolite levels by altering the expression of genes involved in metabolic pathways.
Transport and Distribution
Eupatoletin is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, eupatoletin can bind to intracellular proteins that influence its localization and accumulation. For example, eupatoletin has been shown to accumulate in the mitochondria, where it exerts its antioxidant effects .
Subcellular Localization
The subcellular localization of eupatoletin is crucial for its activity and function. Eupatoletin can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, eupatoletin has been observed to localize in the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, eupatoletin can be found in the cytoplasm and mitochondria, where it influences cellular metabolism and antioxidant defense.
准备方法
Synthetic Routes and Reaction Conditions
Eupatolitin can be synthesized through various chemical reactions involving the methylation of flavonol precursors. The specific synthetic routes and reaction conditions for eupatolitin are not extensively documented in the literature. general methods for synthesizing O-methylated flavonols typically involve the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for eupatolitin are not well-established, as it is primarily isolated from natural sources. The compound is extracted from plants like Eupatorium ligustrinum using solvent extraction techniques followed by purification processes such as chromatography .
化学反应分析
Types of Reactions
Eupatolitin undergoes various chemical reactions, including:
Oxidation: Eupatolitin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert eupatolitin to its corresponding dihydroflavonol.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of eupatolitin, such as methylated or hydroxylated flavonols .
相似化合物的比较
Eupatolitin is similar to other O-methylated flavonols such as:
Eupalitin: Another O-methylated flavonol with similar antioxidant and anti-inflammatory properties.
Patuletin: A flavonol with hydroxyl groups at different positions, exhibiting similar biological activities.
Eupatolitin is unique due to its specific substitution pattern of hydroxyl and methoxy groups, which contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKWHSPRHPZRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183724 | |
| Record name | Eupatolitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29536-44-5 | |
| Record name | Eupatolitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29536-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eupatolitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029536445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eupatolitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUPATOLITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KB4QHZ4YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


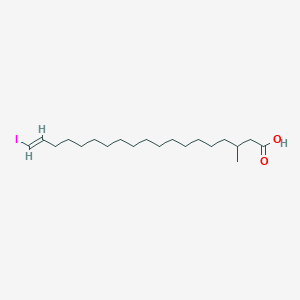
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)
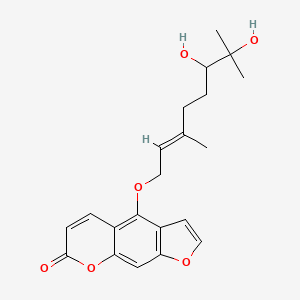
![[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1235427.png)
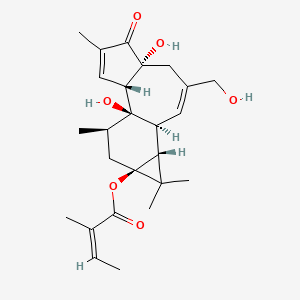
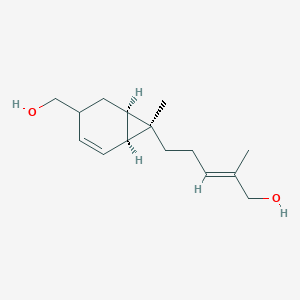
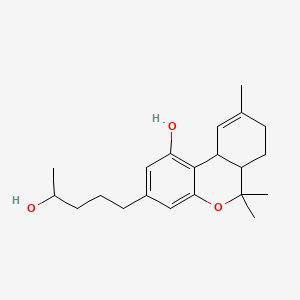


![1-(3-methoxyphenyl)-2-[(1-methylimidazol-2-yl)sulfanyl]ethanone](/img/structure/B1235440.png)
